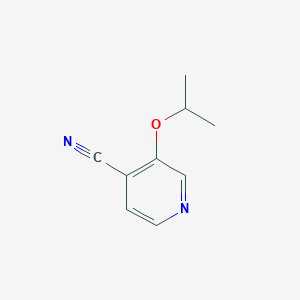

3-Isopropoxyisonicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7(2)12-9-6-11-4-3-8(9)5-10/h3-4,6-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSWGEVNVFDIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CN=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Isopropoxyisonicotinonitrile

Strategies for the De Novo Synthesis of 3-Isopropoxyisonicotinonitrile

The de novo synthesis of complex pyridines, or the functionalization of existing pyridine (B92270) rings, can be achieved through various methods, including metal-catalyzed reactions and functional group interconversions. acsgcipr.orgrsc.org For a polysubstituted pyridine like this compound, a multi-step approach starting from a simpler, commercially available pyridine derivative is often the most practical route.

Multi-Step Reaction Sequences and Pathway Optimization

A plausible and efficient multi-step synthesis of this compound can be designed starting from 3-hydroxypyridine. This pathway involves the sequential and regioselective introduction of the required functional groups. The process of designing such a sequence requires careful consideration of reaction compatibility and yield optimization at each stage.

A proposed synthetic pathway is as follows:

Halogenation of 3-Hydroxypyridine : The first step involves the regioselective introduction of a halogen, typically bromine, at the C4 position of the pyridine ring. This can be achieved using standard brominating agents. The hydroxyl group at C3 directs the electrophilic substitution to the C4 position.

Williamson Ether Synthesis : The resulting 4-bromo-3-hydroxypyridine (B17633) undergoes an etherification reaction. Using isopropyl iodide or bromide in the presence of a suitable base (e.g., NaH, K₂CO₃) converts the hydroxyl group into the target isopropoxy ether. scirp.org This reaction is a classic and reliable method for forming ether linkages. scirp.org

Cyanation of the Aryl Halide : The final key step is the conversion of the C4-bromo group to a nitrile. This transformation is effectively carried out via palladium-catalyzed cyanation. nih.govresearchgate.net This method offers high functional group tolerance and generally proceeds under milder conditions than traditional methods like the Rosenmund-von Braun reaction. nih.gov

| Step | Transformation | Starting Material | Key Reagents & Conditions | Product |

| 1 | C4-Bromination | 3-Hydroxypyridine | N-Bromosuccinimide (NBS), Acetonitrile | 4-Bromo-3-hydroxypyridine |

| 2 | Etherification | 4-Bromo-3-hydroxypyridine | Isopropyl iodide, NaH, DMF | 4-Bromo-3-isopropoxypyridine |

| 3 | Cyanation | 4-Bromo-3-isopropoxypyridine | Zn(CN)₂, Pd(dppf)Cl₂, DMF, Heat | This compound |

Regioselective and Stereoselective Approaches in Synthesis

Regioselectivity is a critical challenge in the synthesis of polysubstituted pyridines. rsc.org In the proposed pathway for this compound, regiochemical control is paramount.

During the initial halogenation of 3-hydroxypyridine, the directing effect of the C3-hydroxyl group favors substitution at the C2, C4, and C6 positions. The C4 position is often kinetically and thermodynamically favored. Subsequent etherification at the C3-hydroxyl group is straightforward.

A significant regioselective challenge can arise during the introduction of substituents. For instance, an alternative strategy involving the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via pyridyne intermediates has been reported, which can then be selectively functionalized at the 4-position. rsc.org Such a method could potentially be adapted for the synthesis, where 3-bromopyridine (B30812) is isomerized and then undergoes nucleophilic attack by isopropoxide at the C4 position, followed by subsequent functionalization at the C3 position. However, controlling the regioselectivity of the second functionalization would be challenging.

The synthesis of this compound does not involve the creation of new stereocenters, so stereoselectivity is not a primary concern in this specific synthetic sequence.

Development of Novel Reagents and Catalytic Systems for Isonitrile and Ether Formation

Modern organic synthesis heavily relies on the development of advanced catalytic systems to achieve high efficiency and selectivity.

For Ether Formation: While the Williamson ether synthesis is robust, alternative methods catalyzed by transition metals or promoted by microwave irradiation have been developed for the O-alkylation of hydroxypyridines. scirp.orgresearchgate.net For example, bismuth(III) salts and other Lewis acids have been reported as effective catalysts for etherification reactions. researchgate.net For challenging substrates, copper-catalyzed Ullmann condensation can be an effective alternative for forming the aryl-ether bond.

For Nitrile Formation: The palladium-catalyzed cyanation of aryl halides is the state-of-the-art method for introducing a nitrile group onto an aromatic ring. nih.gov Significant progress has been made to overcome challenges such as catalyst poisoning by the cyanide source. nih.gov The use of less toxic and more manageable cyanide sources, like potassium ferrocyanide (K₄[Fe(CN)₆]), has become a practical alternative to highly toxic salts like KCN or NaCN. nih.gov The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is vital for achieving high yields, especially with electron-rich or sterically hindered aryl halides. core.ac.ukuwindsor.ca

| Reaction | Catalyst System | Cyanide Source | Key Features |

| Cyanation | Pd(OAc)₂ / dppf | Zn(CN)₂ | Widely used, good functional group tolerance. |

| Cyanation | Palladacycle catalysts | K₄[Fe(CN)₆] | Low toxicity cyanide source, low catalyst loadings, fast reaction times. nih.gov |

| Cyanation | Pd₂ (dba)₃ / Xantphos | KCN | Effective for a broad range of aryl halides. |

Functional Group Interconversions and Derivatization Reactions of this compound

Functional group interconversion (FGI) is the process of converting one functional group into another, a fundamental strategy in organic synthesis. imperial.ac.ukub.edu Once synthesized, the nitrile group of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the creation of diverse derivatives. researchgate.netresearchgate.net

Reactivity and Transformations of the Nitrile Moiety

The nitrile group (—C≡N) is a highly valuable functional group due to its dual nature: the nitrogen atom is nucleophilic, while the carbon atom is electrophilic. researchgate.net This polarity, enhanced by the electron-withdrawing nature of the pyridine ring, makes the nitrile carbon in this compound susceptible to nucleophilic attack. nih.govwikipedia.org This reactivity enables its conversion into various other functional groups such as amines, amides, and ketones. numberanalytics.com

Nucleophilic Additions: The electrophilic carbon of the nitrile group readily undergoes addition reactions with a variety of nucleophiles. wikipedia.org

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to the corresponding amide (3-isopropoxyisonicotinamide) and subsequently to the carboxylic acid (3-isopropoxyisonicotinic acid).

Reduction: The nitrile group can be reduced to a primary amine, (3-isopropoxypyridin-4-yl)methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a metal catalyst) are commonly employed for this transformation.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine salt, which upon aqueous workup, yields a ketone. For example, reaction with methylmagnesium bromide would produce 1-(3-isopropoxypyridin-4-yl)ethan-1-one.

| Reaction Type | Nucleophile/Reagent | Product Functional Group |

| Hydrolysis | H₂O / H⁺ or OH⁻ | Carboxylic Acid / Amide |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Grignard Addition | R-MgBr, then H₃O⁺ | Ketone |

| Alcoholysis (Pinner) | ROH / HCl | Imidate |

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, providing a powerful route to construct five-membered heterocyclic rings. numberanalytics.com

[3+2] Cycloaddition: A prominent example is the reaction with azides to form tetrazoles. For instance, reacting this compound with sodium azide (B81097) (NaN₃) in the presence of a Lewis acid or ammonium (B1175870) chloride would yield the corresponding 4-(1H-tetrazol-5-yl)-3-isopropoxypyridine. This reaction is a key method for synthesizing tetrazole derivatives, which are important in medicinal chemistry.

Other Cycloadditions: Nitriles can also react with other 1,3-dipoles, such as nitrile ylides, to form various N-heterocycles. rsc.org Furthermore, transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules offer a direct route to highly substituted pyridine rings, highlighting the versatility of the nitrile group in complex scaffold construction. researchgate.netrsc.orgresearchgate.net

Reductions and Oxidations at the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group that can undergo both reduction and oxidation reactions to yield various important chemical entities.

Reductions: The reduction of nitriles can lead to either primary amines or aldehydes, depending on the choice of reducing agent and reaction conditions. thieme-connect.com

Reduction to Amines: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. philadelphia.edu.jo This transformation involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond. harvard.edu Catalytic hydrogenation using transition metal catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) under a hydrogen atmosphere also effectively converts nitriles to primary amines. nih.gov For this compound, this would yield (3-isopropoxypyridin-4-yl)methanamine.

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is required. wikipedia.orgmasterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. wikipedia.orgchemistrysteps.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.comchemistrysteps.com The mechanism involves the formation of a stable intermediate imine-aluminum complex, which is then hydrolyzed during aqueous workup to release the aldehyde, in this case, 3-isopropoxyisonicotinaldehyde. chemistrysteps.comlibretexts.org

Table 1: Prospective Reduction Reactions of the Nitrile Group

| Reagent | Product Type | Expected Product Name | Conditions |

|---|---|---|---|

| LiAlH₄ | Primary Amine | (3-Isopropoxypyridin-4-yl)methanamine | Ether solvent, followed by aqueous workup philadelphia.edu.joharvard.edu |

| H₂/Raney Ni | Primary Amine | (3-Isopropoxypyridin-4-yl)methanamine | Elevated temperature and pressure nih.gov |

| DIBAL-H | Aldehyde | 3-Isopropoxyisonicotinaldehyde | Low temperature (e.g., -78 °C), followed by hydrolysis masterorganicchemistry.comchemistrysteps.com |

Oxidations: The direct oxidation of the nitrile group itself is not a common transformation. However, the hydrolysis of nitriles to carboxylic acids, which can be considered an oxidation of the carbon atom, is a well-established and synthetically useful reaction. numberanalytics.comchemguide.co.uk

Hydrolysis to Carboxylic Acids: The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield 3-isopropoxyisonicotinic acid. libretexts.orgnumberanalytics.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid like hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide, followed by acidification to produce the free carboxylic acid. chemguide.co.ukgoogle.com

Chemical Modifications Involving the Isopropoxy Substituent

The isopropoxy group (–O–CH(CH₃)₂) is an ether linkage that can be targeted for cleavage or modification.

Ether cleavage typically requires harsh conditions using strong acids or Lewis acids. pressbooks.pub

Acid-Mediated Cleavage: Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for cleaving ethers. pressbooks.publibretexts.orgtransformationtutoring.com In the case of an aryl alkyl ether like this compound, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Due to the high instability of a phenyl cation, the attack occurs at the alkyl carbon (the isopropyl group), not the aromatic ring carbon. libretexts.orglibretexts.orgpearson.com This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org Therefore, cleavage of this compound with HBr would yield 3-hydroxyisonicotinonitrile (B1590423) and 2-bromopropane.

Lewis Acid-Mediated Cleavage: Boron tribromide (BBr₃) is a powerful Lewis acid reagent widely used for the cleavage of aryl ethers, often under milder conditions than strong mineral acids. nih.govnih.govresearchgate.net The reaction is believed to proceed through the formation of an ether-BBr₃ adduct, facilitating the cleavage of the carbon-oxygen bond. nih.govufp.pt This method would similarly convert this compound to 3-hydroxyisonicotinonitrile.

Ether Exchange Reactions: While direct ether exchange (transetherification) is not a common standalone reaction for this substrate type, it can sometimes be achieved under specific conditions, often involving the principles of ether cleavage followed by in-situ trapping with a different alcohol. However, such transformations are generally less straightforward than dealkylation.

Table 2: Representative Ether Cleavage Methodologies

| Reagent | Mechanism Type (Anticipated) | Products | Typical Conditions |

|---|---|---|---|

| HBr or HI (excess) | Sₙ2 on alkyl group | 3-Hydroxyisonicotinonitrile + 2-Halopropane | Reflux in aqueous acid pressbooks.publibretexts.org |

| BBr₃ | Lewis acid-assisted cleavage | 3-Hydroxyisonicotinonitrile + 2-Bromopropane | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperature nih.govufp.pt |

Direct chemical transformation of the isopropyl group without cleaving the ether bond is challenging due to the relative inertness of the C-H bonds. However, certain advanced methodologies could potentially achieve this. Friedel-Crafts reactions involving isopropyl-substituted benzenes have been shown to sometimes result in migration or loss of the isopropyl group under the influence of strong Lewis acids. researchgate.net While not a direct functionalization, this highlights the potential lability of the group under certain electrophilic conditions. Modern C-H activation or functionalization techniques, potentially involving radical or transition-metal-catalyzed pathways, could offer future routes to modify the isopropyl moiety, but specific examples on this substrate are not widely reported. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Core

The pyridine ring in this compound is electronically influenced by both the electron-donating isopropoxy group and the electron-withdrawing nitrile group. This dual influence dictates its reactivity towards substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group, makes it a good candidate for nucleophilic aromatic substitution (SₙAr). d-nb.info In SₙAr reactions, a nucleophile can displace a suitable leaving group (like a halide) located at an activated position (ortho or para to an electron-withdrawing group). researchgate.net In some cases, the cyano group itself can act as a leaving group in reactions with strong nucleophiles, particularly when it is at the 2- or 4-position of the pyridine ring. researchgate.netresearchgate.net For this compound, a nucleophile might attack the C2 or C6 positions, potentially leading to substitution if a leaving group were present at those sites.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA), facilitating deprotonation (lithiation) at the adjacent ortho position. wikipedia.orgclockss.orguwindsor.ca The resulting aryllithium species can then be trapped with a variety of electrophiles. wikipedia.org

Alkoxy groups, such as the isopropoxy group in the target molecule, are effective DMGs. wikipedia.orgresearchgate.net In this compound, the isopropoxy group at C3 is expected to direct lithiation specifically to the C2 position. clockss.orgresearchgate.net The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred for pyridines to prevent competitive nucleophilic addition to the C=N bond of the ring. clockss.orguwindsor.ca This approach provides a reliable route to introduce a wide range of functional groups (e.g., halogens, carbonyls, silyl (B83357) groups) at the C2 position.

Table 3: Prospective Directed Ortho Metalation of this compound

| Step 1: Reagent | Step 2: Electrophile | Expected Product |

|---|---|---|

| LDA, THF, -78 °C | I₂ | 2-Iodo-3-isopropoxyisonicotinonitrile |

| s-BuLi/TMEDA, -78 °C | DMF | 2-Formyl-3-isopropoxyisonicotinonitrile |

| LTMP, THF, -78 °C | Me₃SiCl | 3-Isopropoxy-2-(trimethylsilyl)isonicotinonitrile |

Advanced Spectroscopic Characterization Methodologies and Structural Analysis of 3 Isopropoxyisonicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 3-Isopropoxyisonicotinonitrile, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR Techniques (e.g., 2D-NOESY, COSY, HSQC, HMBC) for Complete Assignment

While direct, published 2D NMR data for this compound are not widely available, the expected correlations can be predicted based on its structure. A complete assignment relies on a combination of 2D NMR experiments.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal scalar coupling between adjacent protons. For this compound, the primary expected correlation would be between the methine proton (-OCH-) and the six methyl protons (-C(CH₃)₂) of the isopropoxy group. The aromatic protons on the pyridine (B92270) ring would also show correlations based on their proximity.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the isopropoxy group and the pyridine ring to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would allow for the unambiguous assignment of the quaternary carbons, such as the nitrile carbon (C≡N) and the carbons of the pyridine ring attached to the isopropoxy group and the nitrile group. For instance, the methyl protons of the isopropoxy group would show a correlation to the methine carbon and the oxygen-bearing carbon of the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key expected NOESY correlation would be between the methine proton of the isopropoxy group and the proton at the C-2 position of the pyridine ring, confirming the spatial proximity of these groups.

Based on the analysis of similar structures, the predicted ¹H and ¹³C NMR chemical shifts are presented below. nsf.govlibretexts.orgchemistrysteps.commnstate.edumdpi.comnmrdb.org

Predicted ¹H NMR Data for this compound (in CDCl₃, relative to TMS)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-2 | ~8.5 | Singlet | 1H |

| Pyridine H-5 | ~7.3 | Doublet | 1H |

| Pyridine H-6 | ~8.6 | Doublet | 1H |

| Isopropoxy -OCH- | ~4.7 | Septet | 1H |

Predicted ¹³C NMR Data for this compound (in CDCl₃, relative to TMS)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~150 |

| Pyridine C-3 | ~160 |

| Pyridine C-4 | ~118 |

| Pyridine C-5 | ~122 |

| Pyridine C-6 | ~152 |

| Isopropoxy -OCH- | ~72 |

| Isopropoxy -CH₃ | ~22 |

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) serves as a primary analytical method for determining the purity of a substance without the need for a specific standard of the analyte itself. researchgate.netunpatti.ac.id By dissolving a precisely weighed amount of the this compound sample with a known amount of an internal standard of high purity (e.g., maleic anhydride, 1,4-bis(trimethylsilyl)benzene), the purity of the analyte can be calculated. specac.com The signal intensities in ¹H NMR are directly proportional to the number of nuclei, allowing for a direct comparison of the integrated areas of the analyte's peaks to those of the internal standard. researchgate.net This method is invaluable for certifying reference materials and for monitoring the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time. acs.org

Solid-State NMR for Polymorph and Supramolecular Structure Analysis

In contrast to solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR (ssNMR) provides information about the molecule in the solid phase. evitachem.com Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. libretexts.org For this compound, ssNMR would be instrumental in studying polymorphism—the existence of different crystalline forms. Each polymorph would yield a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions within the crystal lattice. Furthermore, ssNMR can elucidate details of supramolecular structures, such as hydrogen bonding patterns or π-π stacking interactions between the pyridine rings in the solid state. bohrium.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₉H₁₀N₂O), the expected exact mass can be calculated and compared to the experimental value.

Expected HRMS Data

| Ion Formula | Calculated m/z |

|---|---|

| [C₉H₁₀N₂O + H]⁺ | 163.0866 |

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides structural information. libretexts.orguou.ac.inshout.educationyoutube.com Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to fragment through several key pathways:

Loss of a Propylene Molecule: A characteristic fragmentation for isopropyl ethers is the McLafferty-type rearrangement, leading to the loss of propene (C₃H₆, 42 Da) and formation of a 3-hydroxyisonicotinonitrile (B1590423) radical cation.

Loss of an Isopropyl Radical: Cleavage of the C-O bond can result in the loss of an isopropyl radical (•C₃H₇, 43 Da), leading to a pyridone-type fragment ion.

Loss of the Isopropoxy Group: Cleavage of the aryl-O bond would lead to the loss of an isopropoxy radical (•OC₃H₇, 59 Da).

Fragmentation of the Pyridine Ring: Subsequent fragmentation can involve the loss of the nitrile group (•CN, 26 Da) or other characteristic cleavages of the pyridine ring structure.

Predicted Major Fragments in Mass Spectrum

| m/z | Possible Fragment Identity |

|---|---|

| 162 | [M-H]⁺ |

| 147 | [M-CH₃]⁺ |

| 120 | [M - C₃H₆]⁺ (Loss of propene) |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nsf.govacs.orgrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. specac.comlibretexts.orglibretexts.org The presence of the nitrile, ether, and substituted aromatic ring systems can be readily confirmed. researchgate.netacs.orgcdnsciencepub.comscielo.org.co

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~2980, 2930 | C-H Stretch | Aliphatic (Isopropoxy) | Medium |

| ~2230 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1600, 1570, 1480 | C=C and C=N Stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether | Strong |

The precise positions of the aromatic C=C and C=N stretching bands, as well as out-of-plane C-H bending vibrations (typically below 900 cm⁻¹), provide a "fingerprint" that is unique to the substitution pattern of the pyridine ring. libretexts.org These vibrational modes are sensitive to the electronic effects of the isopropoxy and nitrile substituents, offering further conformational insights.

Raman Spectroscopy

No published Raman spectra or detailed analyses of the vibrational modes for this compound were found. This technique is used to identify molecular vibrations, providing a structural fingerprint of a compound. Without experimental data, a discussion of its characteristic Raman shifts is not possible.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption spectrum of this compound, including absorption maxima (λmax) and molar absorptivity values, is not available in the surveyed literature. bath.ac.ukebi.ac.ukresearchgate.netuomustansiriyah.edu.iqresearchgate.netspectroscopyonline.com Such data is crucial for understanding the electronic transitions within the molecule.

Fluorescence and Phosphorescence Spectroscopy

There are no available studies on the fluorescence or phosphorescence properties of this compound. materialsproject.org This includes a lack of data on its emission spectra, quantum yields, and excited-state lifetimes, which are necessary to describe its photoluminescent behavior.

X-ray Diffraction Techniques for Single Crystal and Powder Analysis

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

A crystal structure determination for this compound via single-crystal X-ray diffraction has not been reported. ebi.ac.ukmaterialsproject.orgwikipedia.org This analysis is fundamental for unambiguously determining its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

No powder X-ray diffraction patterns for this compound are present in the public domain. iitk.ac.innist.govmdpi.comwikipedia.org PXRD is used to analyze the crystalline phases of a bulk sample, but without reference patterns or experimental data, this characterization cannot be described.

Due to the absence of specific research findings for this compound across these analytical techniques, the generation of a detailed and scientifically accurate article according to the provided outline is not feasible.

Theoretical and Computational Investigations of 3 Isopropoxyisonicotinonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were identified that performed quantum chemical calculations on 3-Isopropoxyisonicotinonitrile. Therefore, data for the following subsections are unavailable.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties (e.g., HOMO-LUMO Gap, Electrostatic Potential)

Information regarding the optimized molecular geometry, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, or the electrostatic potential map for this compound has not been reported in the searched literature.

Ab Initio and Semi-Empirical Methods for Ground and Excited States (e.g., TD-DFT)

There are no available data from ab initio or semi-empirical calculations, including TD-DFT, that would describe the ground and excited state properties of this compound.

Charge Distribution Analysis (e.g., Natural Population Analysis, NPA)

No studies were found that conducted a charge distribution analysis, such as NPA, on this compound to determine the partial atomic charges.

Molecular Dynamics (MD) Simulations and Conformational Analysis

The search did not yield any publications detailing molecular dynamics simulations or a systematic conformational analysis of this compound.

Exploration of Conformational Space and Flexibility

Due to the lack of MD simulation data, there is no information available on the exploration of the conformational space, potential energy surfaces, or molecular flexibility of this compound.

Solvation Effects and Solvent-Solute Interactions

Solvation refers to the interaction between a solute and the surrounding solvent, a process that stabilizes the solute species in the solution. walshmedicalmedia.com These interactions, which encompass bond formation, hydrogen bonding, and van der Waals forces, are fundamental to understanding a molecule's behavior, including its solubility, reactivity, and stability. walshmedicalmedia.com The study of solvation effects and solvent-solute interactions for this compound is crucial for predicting its behavior in various chemical and biological environments.

Computational chemistry provides powerful tools to model these interactions. Methodologies are generally categorized into implicit and explicit solvent models. pitt.edu

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic component of solvation.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This method allows for the detailed investigation of specific short-range interactions, such as hydrogen bonds between the nitrile group or the pyridine (B92270) nitrogen of this compound and protic solvent molecules. nih.gov While more computationally demanding, explicit models can offer a more accurate representation of the local solvent structure. pitt.edu

The interaction of a solvent with dissolved molecules can influence various properties of the solute, including its reactivity and color. walshmedicalmedia.com For this compound, computational studies could elucidate how its dipole moment and molecular orbitals are perturbed by solvents of varying polarity, thereby affecting its reaction kinetics and spectroscopic properties. Such studies are essential for optimizing reaction conditions in synthesis or for understanding its transport and interaction in biological systems.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies investigate the connection between the chemical structure of a molecule and its biological activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) extends this concept by creating mathematical models that correlate the chemical structure with a specific molecular property or biological activity. drugdesign.orgnih.gov The underlying principle is that variations in the structural properties of molecules are responsible for the differences in their biological activities. nih.gov For a compound like this compound, QSAR studies would be instrumental in designing new analogs with potentially enhanced or modified activities by identifying the key structural features that govern its function.

The development of a QSAR model involves correlating the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov Several methodological approaches exist, with three-dimensional QSAR (3D-QSAR) being a prominent extension of classical methods. nih.gov

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates a model by analyzing the steric and electrostatic fields of a set of aligned molecules. The resulting contour maps highlight regions where modifications to these fields could lead to changes in biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. It uses a different functional form for the distance dependence between the molecule and a probe atom, which can provide a more intuitive interpretation of the resulting field maps. mdpi.com

These frameworks would allow researchers to build a predictive model for analogs of this compound, guiding the synthesis of new molecules with improved properties. nih.gov

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. drugdesign.orgnih.gov They are the independent variables used in QSAR models to quantify aspects of a molecule's topology, geometry, and electronic properties. Descriptors can be classified based on the dimensionality of the molecular representation from which they are derived. drugdesign.org

| Descriptor Type | Description | Examples |

| 1D Descriptors | Derived from the chemical formula. | Molecular Weight, Atom Counts. |

| 2D Descriptors | Derived from the 2D structural representation. | Topological indices, connectivity indices, presence of specific functional groups. nih.gov |

| 3D Descriptors | Derived from the 3D coordinates of the atoms. | Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment), quantum-chemical descriptors (e.g., HOMO/LUMO energies). nih.govresearchgate.net |

For this compound, a range of descriptors would be calculated for it and a series of its derivatives. These would quantify properties such as the size and shape of the isopropoxy group, the electronic charge on the pyridine ring, and the hydrogen bonding capacity of the nitrile nitrogen. These descriptors would then form the basis of the mathematical QSAR model.

Once molecular descriptors are calculated for a set of compounds, a mathematical model is built to relate them to the observed biological activity. Various statistical and machine learning techniques can be employed for this purpose. nativo.com

| Modeling Technique | Description |

| Multiple Linear Regression (MLR) | A statistical method that models the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). nativo.com |

| Partial Least Squares (PLS) | A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It reduces the variables to a smaller set of uncorrelated components. nih.gov |

| Decision Trees | A non-linear modeling approach that creates a tree-like model of decisions. It is adept at handling complex data and providing intuitive insights. nativo.com |

| Neural Networks (ANN) | A machine learning technique inspired by the human brain, capable of modeling highly complex and non-linear relationships between descriptors and activity. nih.govnativo.com |

The robustness and predictive power of any developed QSAR model must be rigorously validated. researchgate.netInternal validation techniques, such as leave-one-out cross-validation (q²), ensure the model's stability. External validation , where the model is used to predict the activity of a set of compounds not used in its creation (the test set), is crucial to assess its real-world predictive capability. mdpi.com

Mechanistic Predictions and Reaction Pathway Elucidation Using Computational Chemistry

Computational chemistry is a powerful tool for investigating chemical reaction mechanisms, providing insights into the thermodynamics and kinetics of chemical transformations. By modeling the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. This approach could be applied to understand the synthesis pathways of this compound or to predict its potential metabolic transformations.

The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier along the reaction pathway. mit.edu Its structure and energy determine the activation energy and, consequently, the rate of the reaction. Computational methods are essential for locating and characterizing these transient structures. mit.edursc.org

Transition State Search: Algorithms are used to locate the saddle point on the PES corresponding to the TS. Once a candidate structure is found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

Reaction Coordinate Analysis: The reaction coordinate represents the minimum energy path connecting reactants to products through the transition state. researchgate.net An Intrinsic Reaction Coordinate (IRC) calculation is often performed starting from the transition state structure. This analysis traces the path downhill to both the reactant and product wells on the potential energy surface, confirming that the identified TS correctly connects the intended species. researchgate.net

For this compound, these computational techniques could be used to model its formation, for example, via a nucleophilic aromatic substitution reaction. By characterizing the transition state and analyzing the reaction coordinate, researchers could gain a detailed understanding of the reaction mechanism, substituent effects, and the role of catalysts.

Application of Frontier Molecular Orbital (FMO) Theory and Conceptual DFT Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the application of Frontier Molecular Orbital (FMO) theory or Conceptual Density Functional Theory (DFT) reactivity indices for the compound this compound. Consequently, detailed research findings and specific data tables for its calculated electronic properties such as HOMO-LUMO energies, electrophilicity, and nucleophilicity are not available in published literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and symmetry of these frontier orbitals are crucial in predicting the feasibility and outcome of chemical reactions. wikipedia.orgquizlet.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

Conceptual DFT provides a framework to quantify chemical concepts such as electronegativity and hardness, which in turn are used to define reactivity indices. mdpi.comnih.govsemanticscholar.org These indices, including electrophilicity and nucleophilicity, offer a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile in a chemical reaction. researchgate.netresearchgate.netbohrium.com

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. mdpi.comsemanticscholar.org These global reactivity indices are calculated from the electronic chemical potential and chemical hardness, which are related to the energies of the HOMO and LUMO. researchgate.net Local reactivity descriptors, such as the Fukui function, can further pinpoint the specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. bohrium.com

While the principles of FMO theory and Conceptual DFT are well-established and widely applied to understand the reactivity of various organic molecules, slideshare.netnih.gov the specific computational data for this compound remains uninvestigated in the available scientific literature. Therefore, the generation of specific data tables and detailed research findings for this particular compound is not possible at this time.

Mechanistic Studies of Reactions Involving 3 Isopropoxyisonicotinonitrile

Elucidation of Detailed Reaction Pathways and Intermediates

Currently, there is no published research that outlines the detailed reaction pathways for transformations involving 3-isopropoxyisonicotinonitrile. Consequently, information regarding the formation and structure of any reaction intermediates is not available.

Kinetic and Thermodynamic Profiling of Reactions

No kinetic or thermodynamic data for reactions of this compound has been reported. This includes the absence of rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy of reaction, which are fundamental to understanding reaction feasibility and spontaneity.

Role of Catalysts and Reagents in Mediating Transformations

While general principles of catalysis and reagent-mediated transformations can be applied to hypothetical reactions of this compound, there are no specific studies that detail the role of particular catalysts or reagents in its chemical conversions.

Solvent Effects and Stereochemical Control in Reaction Mechanisms

The influence of solvent properties on the reaction rates and mechanisms of this compound has not been investigated. Similarly, there is no information available regarding the stereochemical outcomes of any of its potential reactions.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful tool for confirming reaction mechanisms. However, no such studies have been conducted or published for reactions involving this compound.

Applications and Derivatization Strategies of 3 Isopropoxyisonicotinonitrile in Advanced Organic Synthesis

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 3-isopropoxyisonicotinonitrile allows for a diverse range of chemical transformations. The pyridine (B92270) ring itself is a common feature in many biologically active compounds, and the isopropoxy and nitrile substituents provide orthogonal handles for further functionalization. This makes the compound an attractive starting material for the synthesis of more complex molecules.

Construction of Novel Heterocyclic Systems

The cyanopyridine core of this compound is a well-established precursor for the synthesis of various heterocyclic systems. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, to generate a wide array of new molecular frameworks. For example, the reaction of the nitrile with organometallic reagents can lead to the formation of ketones, which can then be used in subsequent cyclization reactions to form fused heterocyclic systems.

Additionally, the pyridine nitrogen can be quaternized, which activates the ring towards nucleophilic attack, enabling the introduction of further substituents. The isopropoxy group, being an electron-donating group, can influence the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the pyridine ring. This level of control is crucial for the rational design and synthesis of novel heterocyclic compounds with desired properties.

Incorporation into Bioactive Molecule Scaffolds (Focus on synthetic utility, not specific biological activity)

The pyridine scaffold is a ubiquitous feature in medicinal chemistry, and substituted pyridines are key components of numerous approved drugs. The synthetic utility of this compound lies in its ability to serve as a versatile starting material for the construction of complex bioactive scaffolds. The nitrile group, being an electron-withdrawing group, activates the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov This reactivity can be exploited to introduce a variety of functional groups, thereby generating a library of compounds for biological screening.

The isopropoxy group can also be modified or replaced, further increasing the molecular diversity that can be achieved from this single precursor. For instance, ether cleavage would yield a hydroxypyridine, which can be further functionalized. The combination of these reactive sites allows for the systematic modification of the molecule's structure, which is a key aspect of structure-activity relationship (SAR) studies in drug discovery.

| Functional Group | Potential Transformation | Resulting Scaffold |

| Nitrile | Reduction to amine | Aminomethylpyridine |

| Nitrile | Hydrolysis to carboxylic acid | Pyridine-4-carboxylic acid |

| Isopropoxy | Ether cleavage | 3-Hydroxypyridine |

| Pyridine Ring | N-Oxidation | Pyridine-N-oxide |

Applications in Fragment-Based Drug Discovery (Focus on synthetic methodology, not drug properties)

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for the identification of lead compounds in drug discovery. nih.govnih.gov This approach relies on the screening of small, low-molecular-weight compounds, or "fragments," that bind to a biological target. drugdiscoverychemistry.comlifechemicals.com this compound, with its relatively simple structure and multiple points for modification, is an ideal candidate for inclusion in a fragment library.

The synthetic methodology in FBDD often involves the "growing" or "linking" of fragments to increase their affinity for the target. lifechemicals.comescholarship.org The nitrile and isopropoxy groups on this compound can serve as anchor points for these modifications. For example, the nitrile group can be converted to an amidine or a tetrazole, which can form additional interactions with the target protein. Similarly, the isopropoxy group can be extended to explore larger pockets in the binding site. The synthetic accessibility of these modifications makes this compound a valuable tool in the iterative process of fragment-to-lead optimization.

Development of Advanced Synthetic Methodologies Based on this compound Reactivity

The unique electronic properties of this compound also make it an interesting substrate for the development of novel synthetic methodologies. The interplay between the electron-donating isopropoxy group and the electron-withdrawing nitrile group on the pyridine ring can lead to unique reactivity patterns that can be exploited in advanced synthetic transformations.

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. researchgate.netmdpi.comnih.gov These reactions are characterized by their high atom economy and operational simplicity, making them attractive for both academic and industrial applications. nih.govuni-rostock.de The functional groups present in this compound make it a promising candidate for use in such reactions.

For instance, the nitrile group can participate as an electrophile in MCRs, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The pyridine nitrogen can also act as a nucleophile or a base, catalyzing subsequent transformations in a domino sequence. The development of novel MCRs and domino reactions involving this compound could provide rapid access to a wide range of complex heterocyclic structures.

| Reaction Type | Potential Role of this compound | Potential Product Class |

| Multicomponent Reaction | Electrophilic nitrile component | Highly substituted pyridines |

| Domino Process | Nucleophilic pyridine nitrogen initiating a cascade | Fused heterocyclic systems |

| Cycloaddition | Dienophile or dipolarophile | Polycyclic aromatic compounds |

Photoredox and Electrosynthetic Applications

Photoredox catalysis and electrosynthesis are emerging as powerful tools in organic synthesis, allowing for the formation of challenging chemical bonds under mild reaction conditions. These methods rely on the generation of highly reactive radical intermediates from organic molecules through single-electron transfer processes. The pyridine ring, being an aromatic heterocycle, can participate in both oxidative and reductive quenching cycles in photoredox catalysis.

While specific studies on the photoredox and electrosynthetic applications of this compound are not yet widely reported, the electrochemical properties of the cyanopyridine moiety suggest that it could be a suitable substrate for such transformations. The development of novel photoredox and electrosynthetic methods for the functionalization of this compound would open up new avenues for the synthesis of valuable organic molecules.

Precursor in the Development of Catalytic Systems

There is no available scientific literature to suggest that this compound has been utilized as a precursor for the development of catalytic systems.

No published research could be identified that describes the use of this compound in the design and synthesis of ligands for metal catalysis. The potential of the isonicotinonitrile scaffold for coordination with metal centers is known in a general sense for related pyridine compounds, but specific derivatization from the 3-isopropoxy variant for this purpose is not documented.

The exploration of this compound in the field of organocatalysis is not present in the current body of scientific literature. There are no studies indicating its use as a foundational structure for the development of new organocatalysts.

There is no documented evidence of this compound being employed in the development of heterogeneous catalysts. Its potential role as a precursor for surface functionalization or as a component in the synthesis of solid-supported catalysts has not been investigated in published research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.